Oxazepam hemisuccinate, (-)- Oxazepam hemisuccinate, (-)- Oxazepam hemisuccinate, (-)- is a [3H]adenosine binding in guinea-pig brain synaptosome inhibitor. Oxazepam hemisuccinate, (-)- is discontinued.
Brand Name: Vulcanchem
CAS No.: 68946-52-1
VCID: VC0538367
InChI: InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)/t19-/m1/s1
SMILES: C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O
Molecular Formula: C19H15ClN2O5
Molecular Weight: 386.8 g/mol

Oxazepam hemisuccinate, (-)-

CAS No.: 68946-52-1

Cat. No.: VC0538367

Molecular Formula: C19H15ClN2O5

Molecular Weight: 386.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxazepam hemisuccinate, (-)- - 68946-52-1

Specification

CAS No. 68946-52-1
Molecular Formula C19H15ClN2O5
Molecular Weight 386.8 g/mol
IUPAC Name 4-[[(3R)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)/t19-/m1/s1
Standard InChI Key UCUOKZUJHTYPJT-LJQANCHMSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=N[C@@H](C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O
SMILES C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O
Appearance Solid powder

Introduction

Structural and Chemical Properties

(-)-Oxazepam hemisuccinate (C₁₉H₁₅ClN₂O₅) is the levorotatory enantiomer of oxazepam conjugated with succinic acid. Its molecular structure features a 1,4-benzodiazepine core substituted with a chlorine atom at position 7, a phenyl group at position 5, and a hemisuccinate ester at position 3 (Figure 1) . The compound’s stereochemistry is defined by the (R)-configuration at the chiral center, distinguishing it from its dextrorotatory counterpart .

Key physicochemical properties:

  • Molecular weight: 386.8 g/mol

  • SMILES: C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O

  • InChIKey: UCUOKZUJHTYPJT-UHFFFAOYSA-N

The hemisuccinate moiety enhances water solubility, facilitating oral bioavailability compared to the parent oxazepam .

Synthesis and Manufacturing

Recent advances in synthesis prioritize green chemistry principles. A 2021 Chinese patent (CN114989102B) outlines a three-step route starting from diazepam precursors :

  • Hydrolysis: Diazepam undergoes selective hydrolysis to yield nordazepam.

  • Esterification: Nordazepam reacts with succinic anhydride under mild acidic conditions.

  • Chiral resolution: Racemic oxazepam hemisuccinate is separated via fractional crystallization using (R)-mandelic acid .

Pharmacokinetic Profile

Data from clinical studies reveal dose-dependent pharmacokinetics (Table 1) :

Table 1: Pharmacokinetic Parameters of (-)-Oxazepam Hemisuccinate

Parameter15 mg Dose10 mg TID Regimen
Cₘₐₓ (ng/mL)268288
AUC (ng·h/mL)-4,737
T₁/₂ (hours)5.7-
Protein Binding (%)5.12.0

The short half-life (5.7 hours) and low protein binding (2–5%) enable rapid clearance, minimizing accumulation risks . Metabolism primarily involves UGT2B15-mediated glucuronidation, with 21% excreted unchanged in feces .

Clinical Applications and Efficacy

Anxiety and Alcohol Withdrawal

As a GABAₐ receptor potentiator, (-)-oxazepam hemisuccinate alleviates anxiety symptoms with an 8.2-hour mean half-life, balancing efficacy and tolerability . A double-blind trial (n=41) demonstrated superiority over oxazepam alone in managing gastrointestinal disorders when combined with hexadiphane (3.2 mg), achieving 83% symptom reduction versus 67% for monotherapy .

Enantiomer-Specific Effects

Chiral discrimination studies using methylated β-cyclodextrins (β-CDs) reveal:

  • DIMEB (heptakis-2,6-di-O-methyl-β-CD) stabilizes the (-)-enantiomer, reducing hydrolysis to 11% over 6 hours versus 48% with native β-CD .

  • NMR data indicate deeper inclusion of the phenyl group into DIMEB’s hydrophobic cavity, enhancing complex stability .

Analytical Characterization

Spectroscopic Methods

  • ¹H/¹³C NMR: Assignments confirm ester linkage integrity and chiral center retention .

  • Mass Spectrometry: Predicted CCS values for adducts range from 183.4 Ų ([M+H]⁺) to 194.8 Ų ([M+Na]⁺) .

Regulatory and Patent Landscape

The compound is protected under CN114989102B (2021–2041), emphasizing its synthetic novelty . Regulatory filings highlight its classification as a Schedule IV controlled substance in the U.S. due to abuse potential .

Future Directions

  • Formulation Optimization: Cyclodextrin complexes (e.g., DIMEB) could enhance stability and bioavailability .

  • Enantiomer-Specific Trials: Comparative studies against (+)-oxazepam hemisuccinate may reveal differential neurotoxicity profiles.

  • Green Synthesis Scalability: Pilot-scale validation of the patented route is needed for industrial adoption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator